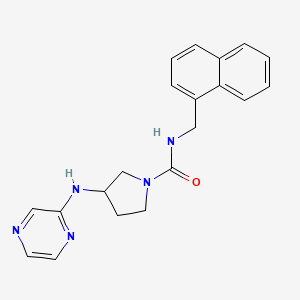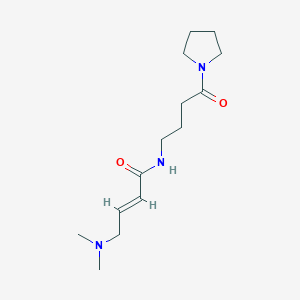
(E)-4-(Dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMXAA or Vadimezan and has been found to exhibit a variety of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the production of interferon-alpha and other cytokines, which can lead to the destruction of cancer cells.
Biochemical And Physiological Effects
DMXAA has been found to exhibit a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the activation of the immune system. DMXAA has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Advantages And Limitations For Lab Experiments
One of the advantages of using DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. However, DMXAA has also been found to exhibit cytotoxic effects on normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DMXAA. One area of interest is the development of new analogs of DMXAA that exhibit improved anti-tumor activity and reduced cytotoxicity. Another area of interest is the investigation of the mechanism of action of DMXAA, which could lead to the development of new cancer therapies. Finally, there is a need for further research on the potential applications of DMXAA in other areas of scientific research, such as immunology and infectious disease.
Synthesis Methods
DMXAA can be synthesized using a variety of methods, including the reaction of dimethylamine with 4-oxo-4-pyrrolidin-1-ylbutyric acid, followed by the addition of but-2-enoyl chloride. Another method involves the reaction of 4-oxo-4-pyrrolidin-1-ylbutyric acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of but-2-enoyl chloride.
Scientific Research Applications
DMXAA has been extensively studied for its potential applications in scientific research. One of its primary applications is in the field of cancer research, where it has been found to exhibit anti-tumor activity. DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, breast, and colon cancer.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-16(2)10-6-7-13(18)15-9-5-8-14(19)17-11-3-4-12-17/h6-7H,3-5,8-12H2,1-2H3,(H,15,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWVAYWHWZNMEC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2645617.png)

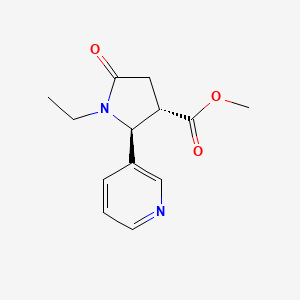
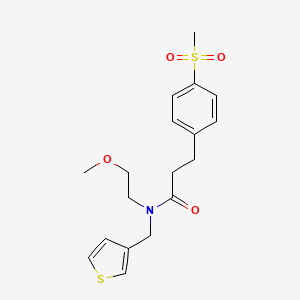


![4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2645630.png)
![(2E)-4,4-dimethyl-3-oxo-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methylidene]pentanenitrile](/img/structure/B2645632.png)
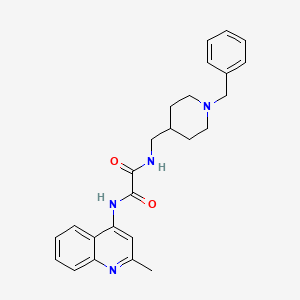
![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)

